(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone
Description
This compound is a structurally complex small molecule featuring a fluorobenzo[d]thiazolyloxy moiety linked to an azetidine ring, which is further connected to a 4-(isopropylsulfonyl)phenyl methanone group. The isopropylsulfonyl group may enhance solubility and target binding affinity, while the strained azetidine ring could influence conformational stability and metabolic resistance .
Properties
IUPAC Name |
[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(4-propan-2-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-12(2)29(25,26)15-8-6-13(7-9-15)19(24)23-10-14(11-23)27-20-22-18-16(21)4-3-5-17(18)28-20/h3-9,12,14H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGYASLDVBLCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone typically involves multiple steps, starting with the preparation of the fluorobenzo[d]thiazole intermediate. This intermediate can be synthesized through a Friedel-Crafts alkylation reaction catalyzed by methyltrifluoromethanesulfonate (MeOTf), which offers a green and atom-economic alternative for the synthesis of alkylated heterocycles .
The next step involves the formation of the azetidine ring, which can be achieved through a cyclization reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer activity. Preliminary studies suggest that (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone may interact with specific molecular targets such as kinases and receptors involved in cancer pathways. These interactions can modulate biological pathways relevant to tumor growth and inflammation .
In vitro studies have shown that compounds similar to this one can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma. For instance, related sulfonamide compounds have demonstrated selectivity indices significantly higher than conventional chemotherapeutics like methotrexate .
Case Studies
- Inflammatory Diseases : Studies have suggested that the compound may be effective in treating conditions characterized by inflammation due to its ability to inhibit specific inflammatory pathways. The azetidine ring contributes to its binding affinity with relevant targets .
- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted that this compound can effectively bind to several protein targets implicated in cancer and inflammatory responses. This predictive modeling supports further experimental validation of its efficacy .
Mechanism of Action
The mechanism of action of (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The fluorobenzo[d]thiazole moiety may interact with biological receptors or enzymes, modulating their activity. The azetidine ring and isopropylsulfonyl phenyl group could contribute to the compound’s overall bioactivity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on synthesis, structural features, and inferred biological activity:
Structural Analogues
Computational and Functional Insights
- Structural Similarity vs. Proteomic Interaction : Tools like SimilarityLab prioritize drug-like analogs based on chemical structure, whereas the CANDO platform predicts bioactivity via proteomic interaction signatures. The target compound’s azetidine-thiazole scaffold may yield unique proteomic interactions despite structural similarity to triazoles or thiadiazoles.
- Gene Expression Correlation : Evidence suggests a 30% likelihood that structural analogs share bioactivity, but gene expression profiles vary significantly due to biological context .
Key Research Findings and Data
Table 1: Hypothetical Physicochemical and Bioactivity Comparison
Biological Activity
The compound (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone is a synthetic organic molecule that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, such as the azetidine ring and fluorinated benzothiazole moiety, are believed to contribute significantly to its biological efficacy.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 421.46 g/mol. The structure includes:
- Azetidine ring : A four-membered nitrogen-containing ring that can enhance binding interactions with biological targets.
- Fluorobenzo[d]thiazole moiety : Known for its lipophilicity and ability to interact with various enzymes and receptors.
- Isopropylsulfonylphenyl group : This functional group may influence the compound's pharmacokinetics and bioactivity.
Biological Activity Overview
Research indicates that compounds containing benzothiazole and azetidine structures exhibit a broad spectrum of biological activities. The specific biological activities associated with this compound include:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, possibly by inhibiting quorum sensing pathways, which are crucial for bacterial communication and virulence .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, similar benzothiazole derivatives have been reported to decrease the activity of pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated in cancer .
- Anti-inflammatory Effects : The presence of the sulfonyl group may enhance its anti-inflammatory potential by modulating inflammatory pathways .
Data Table: Biological Activity Summary
Case Studies
Several studies have evaluated the biological activity of related compounds within the benzothiazole class:
- Quorum Sensing Inhibition : In a study evaluating various benzothiazole derivatives, compounds were found to inhibit quorum sensing systems in Pseudomonas aeruginosa, demonstrating their potential as non-antibiotic alternatives for managing bacterial infections .
- Anticancer Efficacy : In vitro assays showed that certain benzothiazole derivatives significantly inhibited the proliferation of cancer cell lines such as A431 and A549, with IC50 values indicating strong antiproliferative effects similar to established chemotherapeutics .
- ADME Properties : Compounds similar to this compound have undergone ADME (Absorption, Distribution, Metabolism, Excretion) studies indicating favorable profiles for drug development, enhancing their candidacy for therapeutic applications .
Q & A
Basic: What are the established synthetic routes for (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone?
Answer:
The synthesis typically involves multi-step reactions:
Intermediate Preparation : React 4-fluorobenzo[d]thiazol-2-amine with chloroacetic acid or isothiocyanates under reflux in DMF or ethanol to form benzothiazole intermediates (e.g., thiourea derivatives) .
Azetidine Functionalization : Introduce the azetidine ring via nucleophilic substitution or cyclization. For example, react intermediates with azetidinone derivatives (e.g., 2,3-diazetidinone) under hydrogenation or acidic conditions .
Sulfonylation : Attach the 4-(isopropylsulfonyl)phenyl group using sulfonyl chlorides in the presence of triethylamine or pyridine .
Purification : Recrystallize from ethanol or DMF-acetic acid mixtures, and confirm purity via TLC/HPLC .
Basic: How is structural characterization performed for this compound?
Answer:
Characterization relies on:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., fluorine coupling patterns, azetidine ring protons) .
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns (e.g., loss of isopropylsulfonyl group) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm for methanone, S=O stretch at ~1350 cm) .
Basic: What in vitro assays are recommended for initial biological evaluation?
Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values .
- Antioxidant Potential : DPPH radical scavenging assays to quantify ROS inhibition .
Advanced: How can synthetic yields be optimized for scale-up?
Answer:
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., dimerization) .
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate azetidine ring formation .
- Temperature Control : Lower reaction temperatures (<80°C) during sulfonylation to prevent decomposition .
- Workflow Integration : Employ flow chemistry for continuous purification of intermediates .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine vs. nitro groups on benzothiazole) using analogs from . For example, 4-fluorophenyl derivatives show higher antimicrobial activity than 4-methoxyphenyl analogs .
- Purity Verification : Re-evaluate compound purity via HPLC-MS; impurities like unreacted isothiocyanates may skew results .
- Assay Standardization : Normalize protocols (e.g., cell density, incubation time) to minimize variability .
Advanced: What computational methods elucidate mechanistic interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to bacterial targets (e.g., E. coli DNA gyrase) or human kinases (e.g., EGFR). For example, the isopropylsulfonyl group may occupy hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Train models on analogs (e.g., thiazolidinones from ) to predict bioactivity .
Advanced: How to design derivatives for improved pharmacokinetics?
Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce LogP values predicted via ChemDraw .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable ethers or amides .
- Pro-drug Strategies : Mask polar groups (e.g., sulfonyl) with acetyl or PEG moieties for enhanced absorption .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., tubulin) in lysates treated with the compound .
- Fluorescence Polarization : Track displacement of fluorescent probes (e.g., FITC-labeled ATP) in kinase inhibition assays .
- CRISPR Knockout : Use gene-edited cell lines (e.g., EGFR-KO) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
